1-Pyrenebutyrylcholine
Overview
Description
1-Pyrenebutyrylcholine is a fluorescent probe used extensively in the study of the cholinergic system. This compound is particularly valuable for its ability to visualize synapses and acetylcholine receptor sites through fluorescence microscopy. It has been studied for its nondepolarizing, reversible blocking action at the neuromuscular junction, making it a significant tool in neurobiology and biophysics .
Scientific Research Applications
Mechanism of Action
Preparation Methods
The synthesis of 1-Pyrenebutyrylcholine involves several steps:
Synthesis of 1-Pyrene-butyrylchloride: This is achieved by reacting 1-pyrene-butyric acid with oxalyl chloride in dry chloroform.
Formation of this compound: The resulting 1-pyrene-butyrylchloride is then reacted with choline in the presence of a suitable base to yield this compound.
Chemical Reactions Analysis
1-Pyrenebutyrylcholine undergoes various chemical reactions, primarily involving its fluorescent properties:
Oxidation and Reduction: These reactions can alter the fluorescence intensity and lifetime of the compound, which is crucial for its application as a probe.
Substitution Reactions: These can modify the functional groups attached to the pyrene moiety, potentially altering its binding affinity and specificity for acetylcholine receptors.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Pyrenebutyrylcholine is unique due to its specific application as a fluorescent probe for the cholinergic system. Similar compounds include:
1-Pyrenebutyric acid: This compound shares the pyrene moiety but lacks the choline group, making it less specific for acetylcholine receptors.
1-Dimethylaminonaphthalene-5-sulfonamidoethyltrimethylammonium perchlorate: Another fluorescent probe used for studying acetylcholine receptors, but with a shorter fluorescence lifetime and more complex pharmacological activity.
These comparisons highlight the specificity and utility of this compound in neurobiological research.
Properties
IUPAC Name |
trimethyl-[2-(4-pyren-1-ylbutanoyloxy)ethyl]azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28NO2.BrH/c1-26(2,3)16-17-28-23(27)9-5-6-18-10-11-21-13-12-19-7-4-8-20-14-15-22(18)25(21)24(19)20;/h4,7-8,10-15H,5-6,9,16-17H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYVZSJAWYAJHE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972920 | |
Record name | N,N,N-Trimethyl-2-{[4-(pyren-1-yl)butanoyl]oxy}ethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57440-79-6 | |
Record name | 1-Pyrenebutyrylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057440796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethyl-2-{[4-(pyren-1-yl)butanoyl]oxy}ethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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